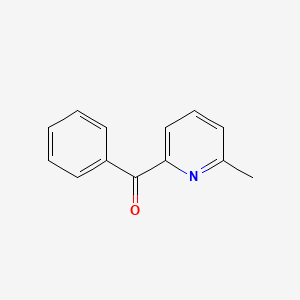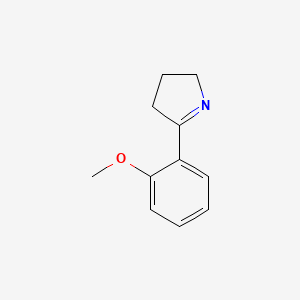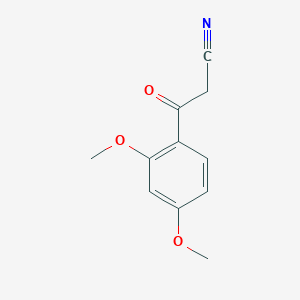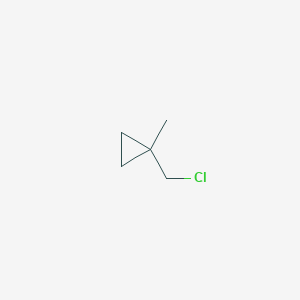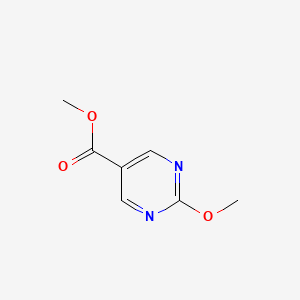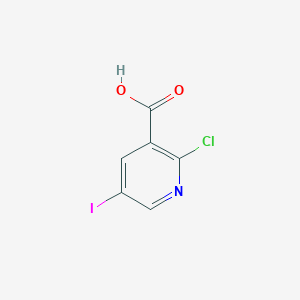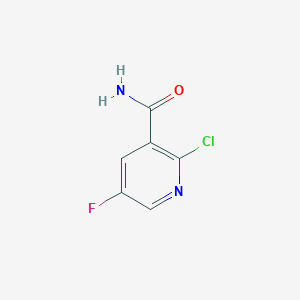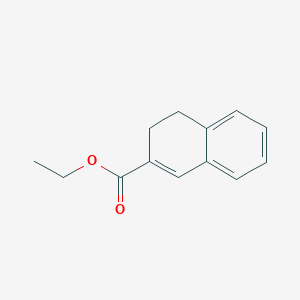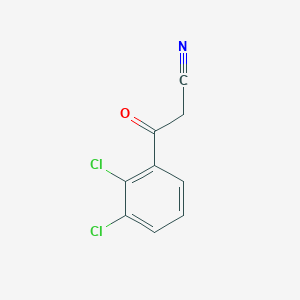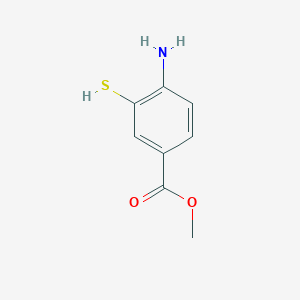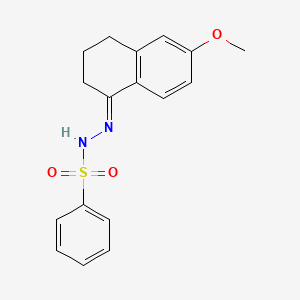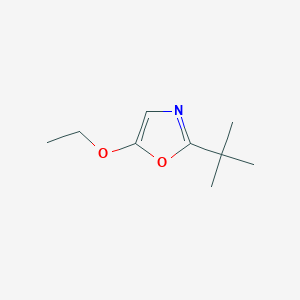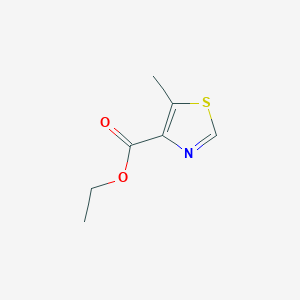
Ethyl 5-methylthiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-methylthiazole-4-carboxylate is a chemical compound with the CAS Number: 61323-26-0 . Its IUPAC name is ethyl 5-methyl-1,3-thiazole-4-carboxylate . The molecular weight of this compound is 171.22 .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-methylthiazole-4-carboxylate were not found, a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been synthesized from ethyl acetoacetate and N-bromosuccinimide in dichloromethane .Molecular Structure Analysis
The InChI code for Ethyl 5-methylthiazole-4-carboxylate is 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 5-methylthiazole-4-carboxylate is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C . .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Ethyl 5-methylthiazole-4-carboxylate derivatives exhibit significant antimicrobial activities. A study by Desai et al. (2019) highlights the synthesis of such derivatives and their efficacy against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. This research underscores the potential of these compounds in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Biothiol Detection in Living Cells
In the field of biological sensing, ethyl 5-methylthiazole-4-carboxylate derivatives have been used to develop fluorescent probes for the detection of biothiols like cysteine and homocysteine in living cells. A study conducted by Wang et al. (2017) demonstrates the use of these compounds as sensitive and selective probes, important for understanding cellular functions and potential applications in diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Synthesis of Novel Compounds
The utility of ethyl 5-methylthiazole-4-carboxylate in synthetic chemistry is significant. Meng et al. (2014) detail a practical one-pot procedure for synthesizing various substituted derivatives of this compound, highlighting its role in facilitating efficient and green chemical synthesis (Meng, Wang, Zheng, Dou, & Guo, 2014).
Applications in Analytical Chemistry
Another interesting application is in the development of ratiometric fluorescent probes. A study by Na et al. (2016) describes the synthesis of a derivative for the rapid and selective detection of cysteine and homocysteine, showcasing its potential in analytical chemistry applications (Na, Zhu, Fan, Wang, Wu, Tang, Liu, Wang, Hua, 2016).
Antitubercular Agents
Ethyl 5-methylthiazole-4-carboxylate has also been explored in the field of antitubercular drug development. Abo-Ashour et al. (2018) synthesized and evaluated thiazole-thiazolidinone conjugates as potential antitubercular agents, demonstrating the compound's relevance in addressing global health challenges (Abo-Ashour, Eldehna, George, Abdel-Aziz, Elaasser, Abou-Seri, Abdel Gawad, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLCJGSEPTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486327 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiazole-4-carboxylate | |
CAS RN |
61323-26-0 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



